5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene
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Overview
Description
5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to a naphtho[1,2-B]thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,3-dimethylnaphtho[1,2-B]thiophene using bromine in acetic acid or chloroform as a solvent . Another approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boron reagent with a halogenated thiophene derivative under palladium catalysis .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions. These reactions are typically carried out in reactors with precise control over temperature and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or chloroform.
Suzuki-Miyaura Coupling: Boron reagents and palladium catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated thiophene derivatives.
Scientific Research Applications
5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with similar structural features but lacks the bromine and methyl groups.
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with different functional groups.
5-Bromo-2,2’-bithiophene: A compound with two thiophene rings and a bromine atom.
Uniqueness
5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methyl groups on the naphtho[1,2-B]thiophene core enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
62615-55-8 |
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Molecular Formula |
C14H11BrS |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
5-bromo-2,3-dimethylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C14H11BrS/c1-8-9(2)16-14-11-6-4-3-5-10(11)13(15)7-12(8)14/h3-7H,1-2H3 |
InChI Key |
KYEXQBHBBPQQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C3=CC=CC=C32)Br)C |
Origin of Product |
United States |
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